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Compound of Interest

Compound Name: JNJ-42153605

Cat. No.: B608222 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabotropic glutamate receptor 2

(mGluR2) positive allosteric modulator (PAM) JNJ-42153605 with other notable mGluR2 PAMs,

including JNJ-40411813 and AZD8529. The data presented is compiled from various preclinical

and clinical studies to facilitate an objective evaluation of their performance.

Introduction to mGluR2 Positive Allosteric
Modulators
Metabotropic glutamate receptor 2 (mGluR2) is a G-protein coupled receptor that plays a

crucial role in modulating synaptic transmission and neuronal excitability.[1] As a presynaptic

autoreceptor, its activation leads to the inhibition of glutamate release.[2] This mechanism has

made mGluR2 a promising therapeutic target for neurological and psychiatric disorders

characterized by excessive glutamatergic signaling, such as schizophrenia and anxiety.[3][4]

Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor distinct

from the endogenous ligand binding site.[5] They do not activate the receptor on their own but

potentiate the effect of the endogenous ligand, glutamate.[5] This offers a more nuanced

approach to receptor modulation compared to direct agonists, potentially leading to fewer side

effects. This guide focuses on the comparative pharmacology of JNJ-42153605, a potent and

selective mGluR2 PAM, and other key modulators in its class.[6]
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Comparative Quantitative Data
The following tables summarize the in vitro and in vivo pharmacological and pharmacokinetic

properties of JNJ-42153605, JNJ-40411813, and AZD8529.

Table 1: In Vitro Pharmacology of mGluR2 PAMs

Compound Assay
Species/Cel
l Line

Potency
(EC₅₀/Kᵢ)

Efficacy (%
of
Glutamate
Max)

Reference

JNJ-

42153605

Calcium

Mobilization
Human CHO 17 nM Not Reported [6]

JNJ-

40411813

[³⁵S]GTPγS

Binding
Human CHO 147 ± 42 nM 273 ± 32% [3]

Calcium

Mobilization

Human

HEK293

(Gα16)

64 ± 29 nM Not Reported [3]

AZD8529
[³⁵S]GTPγS

Binding
Human CHO 195 ± 62 nM 110 ± 11% [7]

Binding

Affinity
Not Specified Kᵢ = 16 nM

Not

Applicable
[8]

Table 2: In Vivo Pharmacology of mGluR2 PAMs
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Compound Model Species Endpoint
Efficacy
(ED₅₀)

Reference

JNJ-

42153605

Phencyclidine

-induced

Hyperlocomot

ion

Mouse
Reversal of

Hyperactivity

5.4 mg/kg

(s.c.)
[6]

6 Hz Seizure

Model (32

mA)

Mouse
Anticonvulsa

nt Effect
3.8 mg/kg [9]

6 Hz Seizure

Model (44

mA)

Mouse
Anticonvulsa

nt Effect
5.9 mg/kg [9]

JNJ-

40411813

6 Hz Seizure

Model (32

mA)

Mouse
Anticonvulsa

nt Effect
12.2 mg/kg [9]

6 Hz Seizure

Model (44

mA)

Mouse
Anticonvulsa

nt Effect
21.0 mg/kg [9]

AZD8529

Phencyclidine

-induced

Hyperlocomot

ion

Mouse
Reversal of

Hyperactivity

57.8 to 115.7

mg/kg (s.c.)
[8]

Nicotine Self-

Administratio

n

Squirrel

Monkey

Reduction in

Self-

Administratio

n

0.3 - 3 mg/kg [7]

Table 3: Pharmacokinetic Properties of mGluR2 PAMs
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Compoun
d

Species Route Tₘₐₓ (h) t₁/₂ (h)
Bioavaila
bility (%)

Referenc
e

JNJ-

40411813
Rat p.o. 0.5 2.3 31 [3]

Human p.o. 3 - 4 19.4 - 34.2
Not

Reported
[10]

AZD8529 Human
Not

Specified

Not

Reported

Not

Reported

Good BBB

Penetration
[8]

Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams

have been generated using Graphviz.
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Caption: mGluR2 Signaling Pathway.
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1. Preparation

2. Incubation

3. Termination & Detection

4. Data Analysis
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Caption: GTPγS Binding Assay Workflow.
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Experimental Protocols
Detailed methodologies for key experiments are provided below.

[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to mGluR2.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of mGluR2 PAMs in potentiating

glutamate-induced G-protein activation.

Materials:

Cell membranes from CHO cells stably expressing human mGluR2.[3]

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂.[7]

[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

GDP (Guanosine 5'-diphosphate).

L-glutamate.

Test compounds (JNJ-42153605 and other mGluR2 modulators).

96-well microplates.

Glass fiber filter mats.

Scintillation counter.

Procedure:

Membrane Preparation: Cell membranes are prepared from CHO-hmGluR2 cells and stored

at -80°C. Protein concentration is determined using a standard protein assay.

Assay Setup: In a 96-well plate, add the following in order:

Assay buffer.
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Varying concentrations of the test compound (mGluR2 PAM).

L-glutamate at a concentration that elicits a 20% maximal response (EC₂₀).

GDP to a final concentration of 10 µM.[7]

Cell membranes (5-20 µg of protein per well).

Initiation and Incubation: The reaction is initiated by the addition of [³⁵S]GTPγS to a final

concentration of 0.1 nM.[7] The plate is incubated at 30°C for 60 minutes with gentle

agitation.

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber

filter mats using a cell harvester. The filters are washed multiple times with ice-cold wash

buffer to remove unbound [³⁵S]GTPγS.

Quantification: The radioactivity retained on the filters is quantified using a scintillation

counter.

Data Analysis: The data are normalized to the response of a saturating concentration of

glutamate. The EC₅₀ and Eₘₐₓ values for the PAM are determined by fitting the

concentration-response data to a sigmoidal dose-response curve using non-linear

regression.

Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor

activation. Since mGluR2 is a Gᵢ/ₒ-coupled receptor, it is co-expressed with a promiscuous G-

protein (e.g., Gα16) to redirect the signal to the Gq pathway, which stimulates calcium release.

[3][11]

Objective: To determine the potency (EC₅₀) of mGluR2 PAMs in a cell-based functional assay.

Materials:

HEK293 cells co-expressing human mGluR2 and a promiscuous G-protein (e.g., Gα16).[3]

Cell culture medium (e.g., DMEM with 10% FBS).
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Assay buffer (e.g., HBSS with 20 mM HEPES).

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[11]

Probenecid.

L-glutamate.

Test compounds.

96- or 384-well black, clear-bottom plates.

Fluorescence plate reader (e.g., FLIPR or FlexStation).

Procedure:

Cell Culture and Plating: Cells are cultured and seeded into 96- or 384-well plates and

allowed to attach overnight.

Dye Loading: The culture medium is removed, and the cells are incubated with a loading

buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and probenecid (to prevent

dye leakage) for 60 minutes at 37°C.[11]

Compound Addition: After dye loading, the cells are washed with assay buffer. The test

compound (mGluR2 PAM) at various concentrations is added to the wells and pre-incubated.

Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader.

A baseline fluorescence reading is established. L-glutamate at a concentration that gives an

EC₂₀ or EC₈₀ response is then added to the wells. The change in fluorescence, indicating an

increase in intracellular calcium, is measured kinetically.

Data Analysis: The peak fluorescence response is measured and normalized to the response

of a control (agonist alone). The EC₅₀ value for the PAM is determined by plotting the

normalized response against the compound concentration and fitting the data to a dose-

response curve.
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In Vivo Assessment of Antipsychotic-like Activity
(Phencyclidine-induced Hyperlocomotion)
This behavioral model is used to assess the potential antipsychotic activity of test compounds.

[12]

Objective: To determine the in vivo efficacy of mGluR2 PAMs in reversing hyperlocomotion

induced by the NMDA receptor antagonist phencyclidine (PCP).

Animals: Male C57BL/6 mice.

Materials:

Test compounds (JNJ-42153605 and other mGluR2 modulators).

Phencyclidine (PCP).

Vehicle for drug administration.

Open-field activity chambers equipped with infrared beams to automatically track locomotor

activity.

Procedure:

Acclimation: Mice are acclimated to the testing room and the activity chambers before the

experiment.

Drug Administration: Mice are pre-treated with the test compound or vehicle at a specified

time before the PCP challenge.

PCP Challenge: PCP (e.g., 5 mg/kg, s.c.) is administered to induce hyperlocomotion.

Locomotor Activity Recording: Immediately after the PCP injection, mice are placed in the

open-field chambers, and their locomotor activity (e.g., distance traveled) is recorded for a

set duration (e.g., 60 minutes).

Data Analysis: The total distance traveled is calculated for each animal. The effect of the test

compound on PCP-induced hyperlocomotion is analyzed using appropriate statistical
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methods (e.g., ANOVA followed by post-hoc tests). The ED₅₀ (the dose required to produce a

50% reversal of the PCP effect) is calculated.[12]

Conclusion
JNJ-42153605 demonstrates high potency as a positive allosteric modulator of the mGluR2

receptor in vitro and shows efficacy in preclinical models of psychosis and epilepsy.[6][9]

Comparative analysis with other mGluR2 PAMs, such as JNJ-40411813 and AZD8529, reveals

differences in their pharmacological profiles, including potency, efficacy, and pharmacokinetic

properties.[3][7][8] The data and methodologies presented in this guide are intended to provide

a valuable resource for researchers in the field of neuroscience and drug development,

facilitating informed decisions in the pursuit of novel therapeutics targeting the mGluR2

receptor. Further head-to-head clinical studies are necessary to fully elucidate the comparative

therapeutic potential of these compounds.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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